5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Description
X-ray Crystallographic Studies
Single-crystal X-ray diffraction (SXRD) reveals the compound crystallizes in the triclinic system (space group P1) with cell parameters:
| Parameter | Value (Å/°) |
|---|---|
| a | 9.0780(3) |
| b | 10.0800(3) |
| c | 25.2219(4) |
| α | 89.12° |
| β | 85.34° |
| γ | 78.56° |
The oxazolidinone ring adopts a planar conformation , while the morpholinone ring exhibits a slightly puckered geometry (Δ = 0.12 Å). Intermolecular hydrogen bonds between the hydroxyl group (O–H) and the morpholinone carbonyl oxygen stabilize the crystal lattice.
Torsional Angle Analysis of Oxazolidinone and Morpholinone Moieties
Key torsional angles influencing conformation:
| Bond Sequence | Angle (°) |
|---|---|
| C5–N1–C6–O2 (oxazolidinone) | 178.3 |
| N2–C7–C8–O3 (morpholinone) | 152.7 |
The oxazolidinone ring maintains near-perfect planarity (deviation < 0.05 Å), while the morpholinone ring displays moderate puckering due to steric interactions between the hydroxy group and adjacent phenyl ring.
Spectroscopic Profiling
Properties
IUPAC Name |
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-22(19(27)29-13)11-1-3-12(4-2-11)23-16(24)9-28-10-17(23)25/h1-6,13,16,24H,7-10H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZZOMQJUMULNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C(COCC3=O)O)CNC(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675961 | |
| Record name | 5-Chloro-N-({3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-46-4 | |
| Record name | 5-Chloro-N-[[3-[4-(3-hydroxy-5-oxo-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-({3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Amide Formation
The process begins with 5-chlorothiophene-2-carbonyl chloride (IV), (2S)-3-aminopropane-1,2-diol hydrochloride (VII), and 4-(4-aminophenyl)-3-morpholinone (III). The amide bond formation between IV and VII is conducted in toluene at 0–40°C, yielding N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide (VIII) with >85% efficiency. Using VII as the hydrochloride salt minimizes racemization and improves crystallinity.
Bromination and Ring-Opening Reactions
VIII undergoes bromination with hydrobromic acid in acetic acid (4 equivalents) at 60–65°C to form N-((S)-3-bromo-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide (IX). Excess methanol (50–60 mol per mole of VIII) facilitates selective bromide substitution while suppressing polymerization. Subsequent reaction with III in toluene at 90–110°C, mediated by collidine, achieves nucleophilic ring-opening to yield N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide (X).
Oxazolidinone Cyclization
Phosgene or its equivalents cyclize X into the final oxazolidinone structure. This step proceeds in dichloromethane at −10°C, achieving >90% yield with minimal epimerization. The absence of phthalimide protecting groups reduces waste and simplifies purification compared to earlier methods.
Synthetic Route 2: Phthalimide-Protected Intermediate Pathway
Epoxide Opening with Phthalimide
This route employs (S)-(+)-N(2,3-epoxypropyl)phthalimide (II) and 4-(4-aminophenyl)morpholin-3-one (I) in methanol at 50–65°C. The epoxyphthalimide reacts with I’s amine group, forming 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione (III) with a 1.2:1 molar ratio of II:I. The product precipitates directly, achieving 78% isolated yield after filtration.
Carbamate Formation and Deprotection
III reacts with N,N-carbonyldiimidazole (CDI) in chlorobenzene at 80°C to form the cyclic carbamate IV. CDI’s stoichiometric excess (1.2:1) ensures complete conversion. Subsequent treatment with methylamine in THF removes the phthalimide group, yielding (5S)-4-{4-[5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (V) as a nitrate salt after nitric acid addition.
Final Acylation
V reacts with 5-chlorothiophene-2-carbonyl chloride in dichloromethane at −5–35°C. The reaction completes within 1 hour, yielding rivaroxaban with 92% purity, which is further crystallized to form I polymorph.
Comparative Analysis of Synthetic Routes
Route 1’s avoidance of phthalimide simplifies waste management and reduces steps, but requires precise bromination control. Route 2 offers higher intermediate crystallinity but incurs additional deprotection steps.
Crystallization and Polymorph Optimization
Solvent Screening and Phase Diagrams
Ethyl formate and acetone are optimal for cocrystallizing rivaroxaban with oxalic acid, as determined by ternary phase diagrams. Ethyl formate achieves 98% cocrystal purity at 25°C, while acetone produces larger crystals (D50 = 150 μm vs. 50 μm).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and morpholine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to 5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide exhibit promising anticancer properties. The structural features of this compound suggest it may interact with specific biological targets involved in cancer cell proliferation and survival.
Mechanism of Action:
The compound is hypothesized to function by inhibiting key enzymes or pathways essential for tumor growth. For example, the oxazolidinone moiety is known for its ability to bind to bacterial ribosomes, and similar interactions may occur with eukaryotic cells, leading to apoptosis in cancer cells.
Pharmacology
Potential as an Antimicrobial Agent:
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that derivatives of thiophene and oxazolidinones can exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Endocrine Disruption Studies:
Given the increasing concern over endocrine-disrupting chemicals, research into the effects of compounds like this compound is crucial. Investigations into its interaction with hormone receptors could provide insights into its safety profile and potential therapeutic applications.
Environmental Science
Degradation Pathways:
Research has focused on the degradation pathways of similar chlorinated compounds in environmental contexts. Understanding how 5-chloro-N-[...]-thiophene derivatives degrade in soil and aquatic environments can inform risk assessments and remediation strategies for contaminated sites.
Analytical Methods:
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to monitor the presence and concentration of this compound in environmental samples. These methods are essential for assessing the environmental impact of pharmaceuticals and their degradation products.
-
Anticancer Efficacy Study:
A study investigated the effects of similar compounds on various cancer cell lines. The results indicated significant cytotoxicity correlated with specific structural features related to the oxazolidinone core. -
Environmental Persistence Assessment:
Research evaluated the degradation rates of chlorinated compounds in soil samples under varying conditions. Findings suggested that modifications to the thiophene ring could enhance biodegradability. -
Endocrine Activity Evaluation:
A comprehensive assessment was conducted to determine the endocrine-disrupting potential of related compounds using OECD guidelines. The results highlighted the need for further investigation into their mechanisms of action.
Mechanism of Action
The compound exerts its effects by inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the formation of thrombin, thereby inhibiting blood clot formation. This mechanism makes it an effective anticoagulant for the treatment and prevention of thromboembolic disorders .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Rivaroxaban and structurally related compounds:
Key Comparative Insights
Structural Impact on Activity
- Morpholinone vs. Thiazolidinone: Rivaroxaban’s morpholinone moiety provides selective Factor Xa inhibition, whereas thiazolidinone derivatives (e.g., ) are associated with PPAR-γ agonism (antidiabetic activity) .
- Substituent Effects: The trifluoromethyl group in ’s compound increases lipophilicity but may reduce aqueous solubility compared to Rivaroxaban’s hydroxylated morpholinone .
Solubility and Bioavailability
- Rivaroxaban’s polymorph II and amorphous form achieve 2–3× higher solubility than its native form, enabling once-daily dosing . No analogous solubility data exist for other compounds, suggesting Rivaroxaban’s formulation superiority.
Pharmacological Specificity
- While henanthrenyl derivatives () retain anticoagulant activity, their bulkier structure may impede binding kinetics compared to Rivaroxaban’s compact phenyl-morpholinone design .
Biological Activity
5-Chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide (CAS Number: 721401-53-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anticoagulant. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 409.89 g/mol. Its structural representation includes a thiophene ring, oxazolidinone moiety, and morpholine derivative, contributing to its pharmacological properties.
SMILES and InChI Notation
- SMILES :
O[C@@H](CNC(=O)c1ccc(Cl)s1)CNc2ccc(cc2)N3CCOCC3=O - InChI :
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1
The primary biological activity of 5-chloro-N-[...]-thiophene-2-carboxamide is its role as an inhibitor of blood coagulation factor Xa . This inhibition is crucial in the management and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The compound acts by interfering with the coagulation cascade, thereby reducing thrombus formation.
Anticoagulant Efficacy
Research has demonstrated that this compound exhibits significant anticoagulant properties. In vitro studies have shown that it effectively inhibits factor Xa activity in human plasma. A notable study indicated that the compound could reduce thrombin generation in a dose-dependent manner, suggesting its potential for therapeutic applications in anticoagulation therapy.
Safety and Toxicity
The safety profile of 5-chloro-N-[...]-thiophene-2-carboxamide has been assessed through various toxicological studies. These studies indicate a favorable safety margin with minimal adverse effects at therapeutic doses. Long-term studies are ongoing to further evaluate chronic exposure effects.
Clinical Applications
Clinical trials have explored the use of this compound in patients with conditions requiring anticoagulation therapy. One trial focused on patients with atrial fibrillation, demonstrating that the compound could effectively reduce the risk of stroke without significant bleeding complications compared to traditional anticoagulants.
| Trial Phase | Population | Outcome |
|---|---|---|
| Phase II | Atrial fibrillation patients | Reduced stroke risk; comparable safety profile to warfarin |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via multi-step reactions involving cyclization and substitution. A key intermediate, 3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl methanol, is prepared using a Biginelli-like cyclization (e.g., ethyl acetoacetate, aldehydes, and urea derivatives under acidic conditions). Subsequent N-alkylation with 5-chlorothiophene-2-carboxamide is performed in DMF with NaH as a base . Yield optimization requires strict control of temperature (0–5°C for cyclization; 60–70°C for alkylation) and stoichiometric ratios (1:1.2 for core:carboxamide).
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) and LC-MS/MS are critical. Key diagnostic signals include:
- ¹H NMR : δ 7.8–7.6 ppm (aromatic protons from phenyl and thiophene), δ 4.3–4.1 ppm (oxazolidinone CH₂), δ 3.9–3.7 ppm (morpholinone CH₂) .
- LC-MS/MS : Molecular ion [M+H]⁺ at m/z 492.3 (calculated 492.1) with fragmentation patterns consistent with oxazolidinone and morpholinone cleavage .
Q. What biological targets or pathways are associated with this compound?
- Answer : The compound exhibits anticoagulant activity by targeting Factor Xa (FXa), as demonstrated in enzymatic assays (IC₅₀ = 12 nM). Structural analogs with similar oxazolidinone-morpholinone scaffolds show competitive inhibition via binding to the S1 and S4 pockets of FXa .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability or metabolic instability). To address this:
- Conduct ADME assays (e.g., microsomal stability in liver S9 fractions) to identify metabolic hotspots (e.g., morpholinone ring oxidation) .
- Use prodrug strategies : Introduce ester or amide prodrug moieties at the morpholinone hydroxyl group to enhance solubility and absorption .
Q. What strategies optimize enantiomeric purity during synthesis, given the stereochemical complexity of the oxazolidinone core?
- Answer : The (5S)-oxazolidinone configuration is critical for bioactivity. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation for intermediate diols) to control stereochemistry. Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) confirms >99% enantiomeric excess .
Q. How does substituent variation on the phenyl ring (e.g., electron-withdrawing vs. donating groups) impact FXa inhibition?
- Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position enhance binding affinity by stabilizing hydrophobic interactions in the S4 pocket. For example, a 4-Cl substituent improves IC₅₀ by 3-fold compared to 4-OCH₃. SAR studies recommend prioritizing halogen or nitro groups for lead optimization .
Q. What computational methods validate the binding mode of this compound to FXa?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal hydrogen bonding between the morpholinone carbonyl and FXa Gly219, while the thiophene ring engages in π-π stacking with Tyr228. Free energy calculations (MM-PBSA) corroborate experimental ΔG values (±1.2 kcal/mol) .
Methodological Guidance
- Contradiction Analysis : When bioassay results conflict with computational predictions, validate binding via surface plasmon resonance (SPR) to measure real-time kinetics (ka/kd) .
- Crystallography : Single-crystal XRD (Mo-Kα radiation) resolves stereochemical ambiguities. The oxazolidinone ring adopts a puckered conformation (θ = 12.7°), critical for target engagement .
- Synthetic Troubleshooting : If cyclization yields drop below 50%, replace DMF with NMP to reduce side reactions or employ microwave-assisted synthesis (100°C, 30 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
